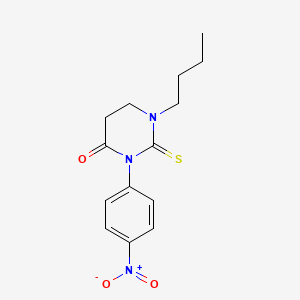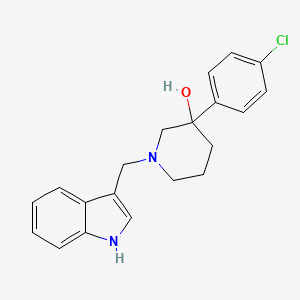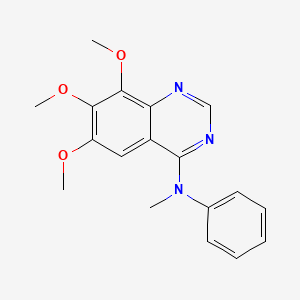
6,7,8-Trimethoxy-N-methyl-N-phenylquinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7,8-Trimethoxy-N-methyl-N-phenylquinazolin-4-amine is a chemical compound with the molecular formula C18H19N3O3 and a molecular weight of 325.36 g/mol It is known for its unique structure, which includes a quinazoline core substituted with methoxy groups and a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-Trimethoxy-N-methyl-N-phenylquinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 6, 7, and 8 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
N-Methylation and N-Phenylation: The final step involves the N-methylation and N-phenylation of the quinazoline core using methylating agents and phenylating reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反応の分析
Types of Reactions
6,7,8-Trimethoxy-N-methyl-N-phenylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), catalysts (e.g., palladium, copper).
Major Products
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can be further utilized in different applications.
科学的研究の応用
6,7,8-Trimethoxy-N-methyl-N-phenylquinazolin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
作用機序
The mechanism of action of 6,7,8-Trimethoxy-N-methyl-N-phenylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
6,7,8-Trimethoxyquinazoline: Lacks the N-methyl and N-phenyl substitutions, resulting in different chemical and biological properties.
N-Methyl-N-phenylquinazolin-4-amine: Lacks the methoxy groups, leading to variations in reactivity and applications.
4-Quinazolinamine: The parent compound without any substitutions, serving as a basis for comparison.
Uniqueness
6,7,8-Trimethoxy-N-methyl-N-phenylquinazolin-4-amine stands out due to its unique combination of methoxy, N-methyl, and N-phenyl substitutions, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
174892-23-0 |
|---|---|
分子式 |
C18H19N3O3 |
分子量 |
325.4 g/mol |
IUPAC名 |
6,7,8-trimethoxy-N-methyl-N-phenylquinazolin-4-amine |
InChI |
InChI=1S/C18H19N3O3/c1-21(12-8-6-5-7-9-12)18-13-10-14(22-2)16(23-3)17(24-4)15(13)19-11-20-18/h5-11H,1-4H3 |
InChIキー |
SRQSOWQTRWPFRF-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC=C1)C2=NC=NC3=C(C(=C(C=C32)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


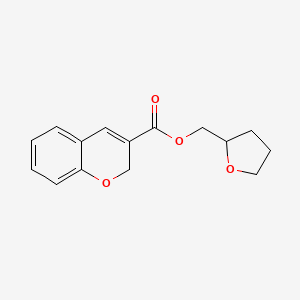
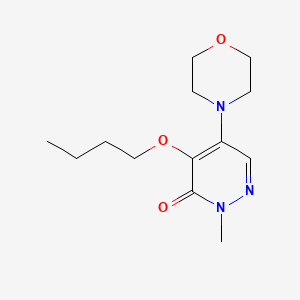
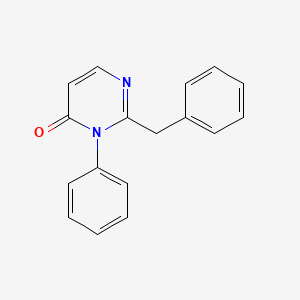
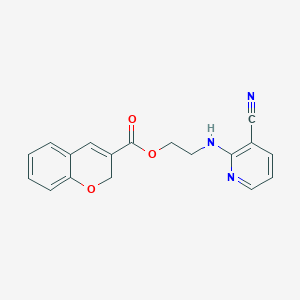
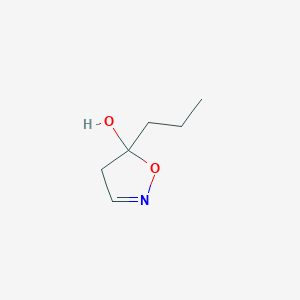
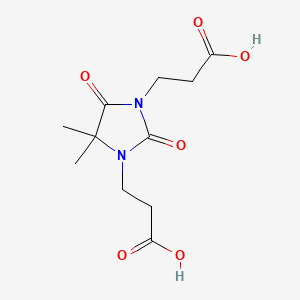
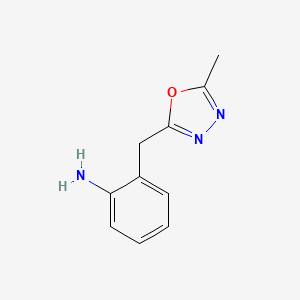
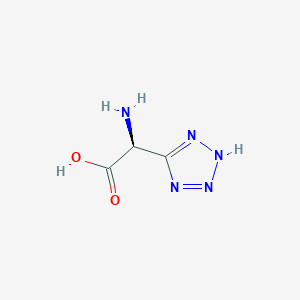
![tert-Butyl 3-bromo-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12921954.png)
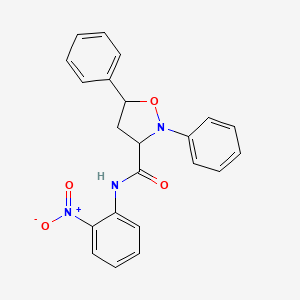
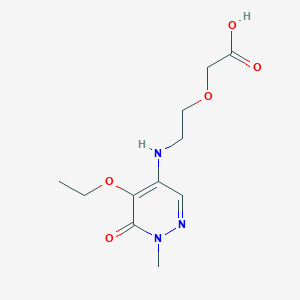
![2,4-Diamino-6-[[m-trifluoromethylphenyl]acetamido]quinazoline](/img/structure/B12921962.png)
